

# The Lewis Antigens: A Technical Guide to Their Discovery, History, and Analysis

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## Compound of Interest

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## Introduction

The Lewis histo-blood group system, a fascinating and complex area of human biology, plays a significant role in transfusion medicine, immunology, and the study of host-pathogen interactions. Unlike most blood group antigens that are intrinsic to the red blood cell membrane, Lewis antigens are soluble glycosphingolipids that are adsorbed from the plasma onto the surface of erythrocytes and other cells. Their expression is not determined by a single gene but rather by the interplay of at least two fucosyltransferase genes, FUT2 (the Secretor gene) and FUT3 (the Lewis gene). This guide provides a comprehensive overview of the discovery, history, biochemical nature, and methods of analysis of the Lewis antigens, tailored for researchers, scientists, and professionals in drug development.

## Discovery and History: Unraveling the Lewis System

The journey to understanding the Lewis system began in the mid-20th century, with several key researchers making pivotal contributions to its discovery and characterization.

### The Identification of Anti-Lea by Mourant (1946)

In 1946, Arthur E. Mourant reported the discovery of a "new human blood group antigen of frequent occurrence."<sup>[1][2]</sup> This discovery was made through the identification of a novel antibody, later termed anti-Lea, in the serum of a patient. While the full experimental details of

Mourant's initial work are not readily available in modern databases, his findings laid the foundation for the recognition of a new blood group system distinct from those already known.

## Elucidation by Grubb and Morgan (1949)

Building upon Mourant's discovery, Rune Grubb and Walter Thomas James Morgan in 1949 published a detailed study on "The Lewis blood group characters of erythrocytes and body-fluids."<sup>[3]</sup><sup>[4]</sup> Their work was crucial in establishing that Lewis antigens were not only present on red blood cells but were also secreted in body fluids like saliva.<sup>[4]</sup> This was a significant departure from the understanding of other blood group systems at the time.

## The Discovery of Anti-Leb and the Role of the Secretor Gene

Further research led to the identification of a second Lewis antibody, anti-Leb. It was subsequently determined that the expression of Leb was dependent on the action of both the Lewis (FUT3) and the Secretor (FUT2) genes. This intricate genetic relationship with the ABO and secretor systems became a hallmark of the Lewis system's complexity.

## The Biochemical Landscape of Lewis Antigens

Lewis antigens are carbohydrate structures, specifically fucosylated oligosaccharides, attached to either a ceramide lipid backbone (glycosphingolipids) or a protein backbone (glycoproteins). Their synthesis is a multi-step enzymatic process.

## Biosynthesis Pathway

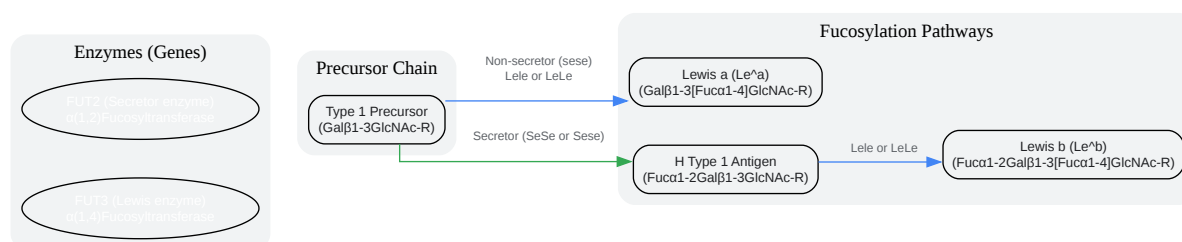
The synthesis of Lewis antigens is dependent on the activity of fucosyltransferases encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes located on chromosome 19. These enzymes add fucose residues to precursor carbohydrate chains. The interplay between these two enzymes determines the final Lewis phenotype.

- Le(a+b-) phenotype: Individuals with a functional FUT3 gene but who are non-secretors (homozygous for a non-functional FUT2 gene) produce Lea antigen.
- Le(a-b+) phenotype: Individuals with functional FUT2 and FUT3 genes produce primarily Leb antigen. The FUT2 enzyme acts first, creating the H type 1 precursor, which is then

fucosylated by the FUT3 enzyme to form Leb.

- Le(a-b-) phenotype: Individuals lacking a functional FUT3 gene do not produce either Lea or Leb antigens.
- Le(a+b+) phenotype: This phenotype is rare in adults but can be transiently observed in infants.

The following diagram illustrates the biosynthetic pathway of the Lewis antigens.



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Caption: Biosynthetic pathway of Lewis antigens.

## Glycoprotein and Glycolipid Nature

Lewis antigens are found on both glycoproteins and glycolipids. The glycolipid forms are primarily found in plasma and are adsorbed onto red blood cells, while the glycoprotein forms are present in secretions. The characterization of these complex molecules relies on advanced analytical techniques.

This protocol provides a general method for the extraction of glycolipids from erythrocytes.

- Cell Preparation:
  - Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

- Centrifuge at 1,000 x g for 10 minutes to pellet the red blood cells (RBCs).
- Remove the plasma and buffy coat.
- Wash the RBCs three times with phosphate-buffered saline (PBS), centrifuging after each wash.
- Lipid Extraction:[5][6]
  - To the packed RBCs, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
  - Homogenize the mixture thoroughly and stir for several hours at room temperature.
  - Filter the mixture to remove the precipitated protein.
  - Wash the protein residue with the chloroform:methanol mixture and combine the filtrates.
  - Perform a Folch partition by adding 0.2 volumes of 0.9% NaCl solution to the combined filtrate.
  - Mix vigorously and centrifuge to separate the phases.
  - The lower chloroform phase contains the lipids, including glycolipids.
- Purification:
  - The crude lipid extract can be further purified using techniques such as silicic acid chromatography to separate neutral lipids, glycolipids, and phospholipids.

Mass spectrometry is a powerful tool for the characterization of glycoproteins.[7][8][9][10][11]

- Sample Preparation:
  - Isolate the glycoprotein of interest from secretions or cell lysates using methods like affinity chromatography.
  - Denature the protein and reduce and alkylate the cysteine residues.
- Proteolytic Digestion:

- Digest the glycoprotein into smaller peptides using a protease such as trypsin.
- Enrichment of Glycopeptides (Optional):
  - Enrich the glycopeptides from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.
- Mass Spectrometry Analysis:
  - Analyze the peptide/glycopeptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Utilize fragmentation techniques such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain information about the peptide sequence and the attached glycan structures.
- Data Analysis:
  - Use specialized software to identify the glycopeptides and characterize the glycan compositions and structures.

## Experimental Protocols for Lewis Antigen Analysis

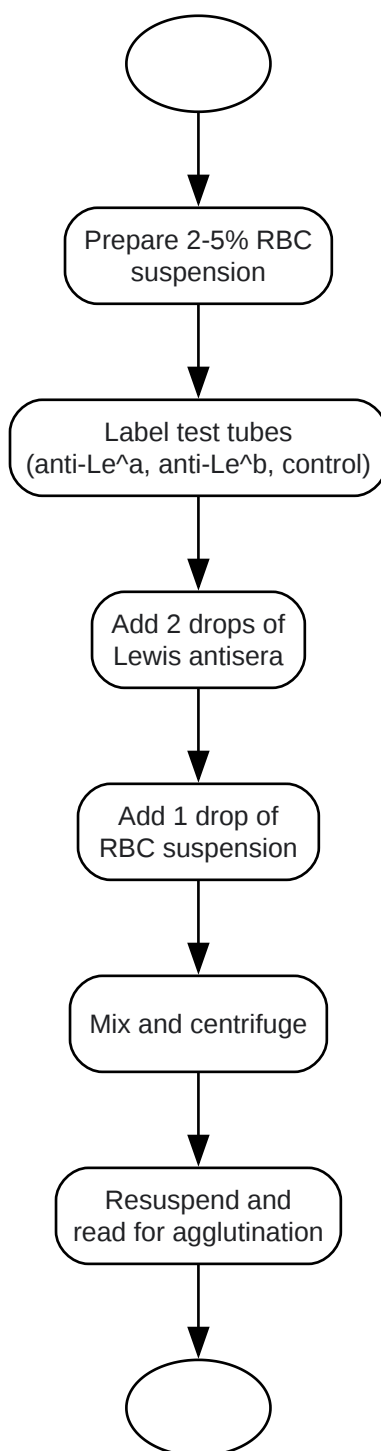
A variety of serological and molecular techniques are employed to determine an individual's Lewis phenotype.

### Hemagglutination Assay

The classic method for Lewis phenotyping is the hemagglutination assay, which can be performed using either a slide or tube method.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Prepare a 2-5% suspension of washed red blood cells in saline.
- Label test tubes for each antibody to be tested (anti-Lea and anti-Leb) and for a negative control.
- Add 2 drops of the appropriate Lewis antiserum to the corresponding labeled tubes.
- Add 1 drop of the red blood cell suspension to each tube.

- Mix the contents of the tubes and centrifuge at 1000 rpm for 1 minute.
- Gently resuspend the cell button and examine for agglutination. The presence of clumping indicates a positive reaction.



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